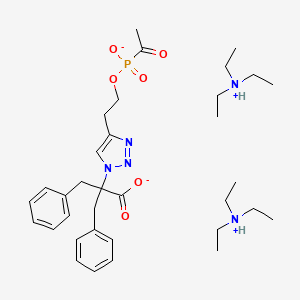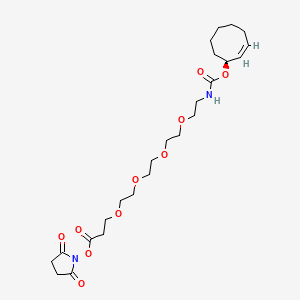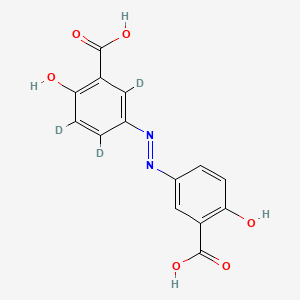
Olsalazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olsalazine-d3 is a deuterated form of olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a prodrug of mesalazine (5-aminosalicylic acid), which is not absorbed in the small intestine but is cleaved in the colon to release the active drug. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of olsalazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Olsalazine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the olsalazine molecule. The synthesis involves the reaction of 3,3’-azobis(6-hydroxybenzoic acid) with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Olsalazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Olsalazine-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of olsalazine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of olsalazine.
Medicine: Used in research related to the treatment of inflammatory bowel diseases, particularly ulcerative colitis.
Industry: Utilized in the development of new formulations and drug delivery systems.
Mechanism of Action
Olsalazine-d3 exerts its effects through its active metabolite, mesalazine. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase and lipoxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Mesalazine also modulates local chemical mediators of the inflammatory response and may act as a free radical scavenger .
Comparison with Similar Compounds
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of olsalazine.
Sulfasalazine: Another prodrug of mesalazine used in the treatment of inflammatory bowel diseases.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness of Olsalazine-d3
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the drug’s pharmacokinetic and metabolic profiles, providing valuable insights into its behavior in the body .
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
305.26 g/mol |
IUPAC Name |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |
InChI Key |
QQBDLJCYGRGAKP-UXHGNOADSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
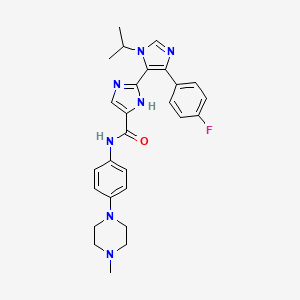

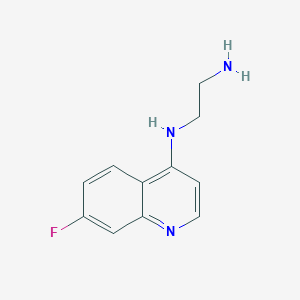
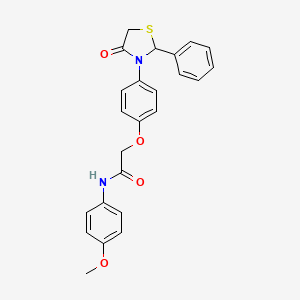
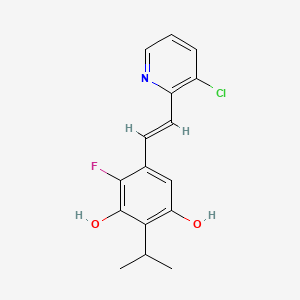
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)

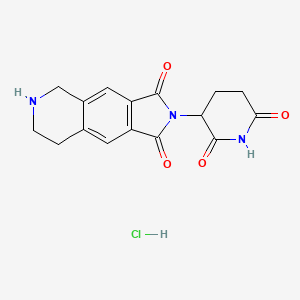

![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
